![molecular formula C22H21N7O B2754928 (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920262-16-4](/img/structure/B2754928.png)
(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
This compound is a research compound with the molecular formula C23H23N7O2. It is a derivative of the triazolopyrimidine class of compounds .
Molecular Structure Analysis
The molecular weight of this compound is 429.484. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
The triazolopyrimidine derivatives have been studied for their antimicrobial properties. They have shown efficacy against various microorganisms, which makes them potential candidates for developing new antimicrobial agents .
Anticancer Activity
These compounds have been utilized in the design of anticancer agents. For instance, triazolopyrimidine indole derivatives have been synthesized and evaluated against gastric cancer cells, showing promising results in inhibiting the ERK signaling pathway, which is crucial in cancer progression .
Neuroprotective Potential
Research has indicated that certain pyrazoline derivatives, which share a similar structural motif with triazolopyrimidines, may have neuroprotective effects by influencing acetylcholinesterase activity and mitigating oxidative stress in neural tissues .
Anti-inflammatory Properties
The structural similarity of triazolopyrimidines to pyrazolines, which have confirmed anti-inflammatory effects, suggests that they could also be explored for their potential in treating inflammatory conditions .
Antidepressant Effects
Compounds with a triazolopyrimidine core have been associated with antidepressant properties. This application is based on their chemical structure, which is related to other heterocyclic compounds known to exhibit such pharmacological activity .
Antitumor Properties
Triazolopyrimidine derivatives have been synthesized and assessed for their antitumor activities. Some derivatives have shown significant efficacy in inhibiting the growth of various human cancer cell lines, making them valuable leads in the search for new antitumor drugs .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly the transition from G1 to S phase and the progression of the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase . Therefore, its inhibition can disrupt these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth .
properties
IUPAC Name |
(3-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-16-6-5-7-17(14-16)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIQXQZOOLLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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